molecular formula C18H16N2O2 B8806670 N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide CAS No. 105326-63-4

N-(4-(Quinolin-2-ylmethoxy)phenyl)acetamide

Cat. No. B8806670
Key on ui cas rn: 105326-63-4
M. Wt: 292.3 g/mol
InChI Key: CSEVSBPYYDRXHC-UHFFFAOYSA-N
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Patent
US05272145

Procedure details

A suspension of N-acetyl-4-(quinolin-2-yl-methoxy)aniline (Step A, 108.9 g) in 1 L of 95% ethanol containing 10M KOH (120 mL) was heated at reflux under nitrogen in a heating mantle. When the hydrolysis was complete (approx. 36 h), the reaction mixture was cooled and ethanol was partially removed under vacuum. The mixture was then diluted with water (200 mL) and the fine off-white crystals were collected and thoroughly rinsed with water. The material, after air-drying, yielded the title compound which was used as such in the next step.
Quantity
108.9 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:22]=[CH:21][C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=2)=[CH:7][CH:6]=1)(=O)C>C(O)C>[N:14]1[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:21]=[CH:22][C:13]=1[CH2:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([NH2:4])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
108.9 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)OCC1=NC2=CC=CC=C2C=C1
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen in a heating mantle
CUSTOM
Type
CUSTOM
Details
(approx. 36 h)
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
ethanol was partially removed under vacuum
ADDITION
Type
ADDITION
Details
The mixture was then diluted with water (200 mL)
CUSTOM
Type
CUSTOM
Details
the fine off-white crystals were collected
WASH
Type
WASH
Details
thoroughly rinsed with water
CUSTOM
Type
CUSTOM
Details
The material, after air-drying

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)COC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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